(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid
Overview
Description
(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid is a complex organic compound with a specific stereochemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methoxy group, and a methyl group on a heptanoic acid backbone. The stereochemistry is defined by the (3R,4S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid typically involves multiple steps, including the protection of functional groups, formation of chiral centers, and introduction of substituents. One common approach is to start with a suitable chiral precursor and introduce the Boc-protected amino group through a series of reactions such as esterification, amidation, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as chiral chromatography for the separation of enantiomers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected to form a free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S)-4-amino-3-methoxy-5-methylheptanoic acid: Lacks the Boc protecting group.
(3R,4S,5S)-4-{[(benzyloxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid: Has a different protecting group.
(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylheptanoic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the Boc protecting group in (3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid provides stability and allows for selective deprotection, making it a versatile intermediate in organic synthesis. Its specific stereochemistry also contributes to its unique reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(3R,4S,5S)-3-methoxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-7-9(2)12(10(19-6)8-11(16)17)15-13(18)20-14(3,4)5/h9-10,12H,7-8H2,1-6H3,(H,15,18)(H,16,17)/t9-,10+,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUZGVCRHYOSW-UMNHJUIQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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